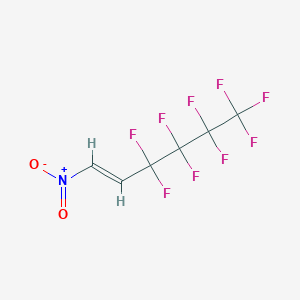![molecular formula C8H3F6N3 B12067332 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-38-1](/img/structure/B12067332.png)
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of trifluoromethylated precursors and imidazo[1,2-a]pyrimidine scaffolds . The reaction conditions often involve the use of catalysts such as transition metals, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out in solvents such as THF (tetrahydrofuran) and under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but lacks the trifluoromethyl groups.
Imidazo[1,2-a]pyrazine: Another related compound with a different nitrogen arrangement in the ring system.
PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): A selective estrogen receptor beta antagonist with similar trifluoromethyl groups.
Uniqueness
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to its trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
1027511-38-1 |
|---|---|
Molekularformel |
C8H3F6N3 |
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
5,7-bis(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H3F6N3/c9-7(10,11)4-3-5(8(12,13)14)17-2-1-15-6(17)16-4/h1-3H |
InChI-Schlüssel |
VMWWNZXOUYSVDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC(=NC2=N1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)

![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)










